molecular formula C9H11ClN2O2 B15083213 2-chloroethyl N-anilinocarbamate CAS No. 5923-43-3

2-chloroethyl N-anilinocarbamate

Cat. No.: B15083213
CAS No.: 5923-43-3
M. Wt: 214.65 g/mol
InChI Key: USNITRHKQFTWEY-UHFFFAOYSA-N
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Description

2-chloroethyl N-anilinocarbamate is an organic compound with the molecular formula C9H11ClN2O2 It is a derivative of carbamate and contains a chloroethyl group attached to the nitrogen atom of an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloroethyl N-anilinocarbamate typically involves the reaction of aniline with 2-chloroethyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{C}_6\text{H}_5\text{NH}_2 + \text{ClCH}_2\text{CH}_2\text{NCO} \rightarrow \text{C}_6\text{H}_5\text{NHCOOCH}_2\text{CH}_2\text{Cl} ]

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

2-chloroethyl N-anilinocarbamate undergoes various chemical reactions, including:

    Substitution Reactions: The chloroethyl group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield aniline and 2-chloroethanol.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Hydrolysis Agents: Acids (e.g., HCl) or bases (e.g., NaOH).

    Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Major Products Formed

    Substitution: Formation of substituted carbamates.

    Hydrolysis: Aniline and 2-chloroethanol.

    Oxidation: Corresponding oxides.

    Reduction: Amines.

Scientific Research Applications

2-chloroethyl N-anilinocarbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Used in the production of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 2-chloroethyl N-anilinocarbamate involves its interaction with biological molecules. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to the inhibition of their function. This property is particularly useful in the development of anticancer agents, where the compound can induce cell death by damaging DNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloroethyl N-methylcarbamate
  • 2-chloroethyl N-phenylcarbamate
  • 2-chloroethyl N-(o-anisyl)carbamate

Uniqueness

2-chloroethyl N-anilinocarbamate is unique due to its specific structure, which allows it to interact with biological molecules in a distinct manner. Its chloroethyl group provides reactivity that is not present in other similar compounds, making it a valuable compound for research and industrial applications.

Properties

CAS No.

5923-43-3

Molecular Formula

C9H11ClN2O2

Molecular Weight

214.65 g/mol

IUPAC Name

2-chloroethyl N-anilinocarbamate

InChI

InChI=1S/C9H11ClN2O2/c10-6-7-14-9(13)12-11-8-4-2-1-3-5-8/h1-5,11H,6-7H2,(H,12,13)

InChI Key

USNITRHKQFTWEY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC(=O)OCCCl

Origin of Product

United States

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